molecular formula C8H7N5O B2373696 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine CAS No. 53454-70-9

4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine

Cat. No.: B2373696
CAS No.: 53454-70-9
M. Wt: 189.178
InChI Key: HTPULZTXSBTWIU-ZHACJKMWSA-N
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Description

4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structureThe compound’s molecular formula is C8H7N5O, and it has a molecular weight of 189.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine involves the reaction of tert-butylamidoxime with 4-aminobenzonitrile in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. The reaction is typically carried out in dimethylformamide (DMF) as the solvent . The reaction conditions are optimized to achieve a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine is unique due to its specific arrangement of nitrogen and oxygen atoms, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-phenyldiazenyl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O/c9-7-8(13-14-12-7)11-10-6-4-2-1-3-5-6/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPULZTXSBTWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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